molecular formula C20H14N4O3 B3589394 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE

Cat. No.: B3589394
M. Wt: 358.3 g/mol
InChI Key: TVLHCCPBMVFRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE typically involves the reaction of 2-aminobenzimidazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE can be compared with other benzimidazole derivatives such as:

This compound stands out due to its unique combination of the benzimidazole and nitrobenzamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(13-8-10-16(11-9-13)24(26)27)21-15-5-3-4-14(12-15)19-22-17-6-1-2-7-18(17)23-19/h1-12H,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLHCCPBMVFRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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